molecular formula C12H19ClN4 B2787918 (2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride CAS No. 1258640-82-2

(2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride

Cat. No. B2787918
CAS RN: 1258640-82-2
M. Wt: 254.76
InChI Key: SMZHMNSROBPCRK-UHFFFAOYSA-N
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Description

“(2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride” is a chemical compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of triazole derivatives involves aromatic nucleophilic substitution . The process includes the reaction of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound can be optimized using computational methods such as the GAUSSIAN 16W program package .


Chemical Reactions Analysis

Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They can undergo a variety of chemical reactions, including aromatic nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its electron absorption spectrum can be measured in the 200–1500 nm spectral range .

Future Directions

The future directions in the research of triazole compounds include the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . There is also interest in developing new classes of antibacterial agents to fight multidrug-resistant pathogens .

properties

IUPAC Name

2-methyl-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4.ClH/c1-9(2)8-13-10(3)12-15-14-11-6-4-5-7-16(11)12;/h4-7,9-10,13H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZHMNSROBPCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(C)C1=NN=C2N1C=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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